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Compound of Interest

Compound Name: 3-Bromo-8-methoxyquinoline

Cat. No.: B1373899 Get Quote

This in-depth technical guide provides a comprehensive overview of 3-Bromo-8-
methoxyquinoline, a heterocyclic compound of significant interest to researchers, medicinal

chemists, and professionals in drug development. This document delves into its chemical

properties, synthesis, reactivity, and potential as a scaffold for novel therapeutic agents,

grounded in authoritative scientific literature.

Introduction: The Quinoline Scaffold in Medicinal
Chemistry
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of

numerous approved drugs and clinical candidates.[1] Its versatile chemical nature and ability to

interact with various biological targets have made it a cornerstone in the development of

therapeutics for a wide range of diseases. The introduction of a bromine atom at the 3-position,

combined with a methoxy group at the 8-position, endows 3-Bromo-8-methoxyquinoline with

a unique combination of steric and electronic properties, making it a valuable building block for

the synthesis of diverse compound libraries.[1]

Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of 3-Bromo-8-methoxyquinoline
is fundamental for its application in research and development.
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Property Value Source

Molecular Formula C₁₀H₈BrNO [2]

Molecular Weight 238.08 g/mol [3]

CAS Number 103030-27-9 [3]

IUPAC Name 3-bromo-8-methoxyquinoline [4]

SMILES
COC1=CC=CC2=CC(=CN=C2

1)Br
[2]

InChI Key
JRNNNZZQALLGQU-

UHFFFAOYSA-N
[2]

Predicted XlogP 2.5 [2]

Synthesis and Characterization
While a specific, detailed synthesis protocol for 3-Bromo-8-methoxyquinoline is not

extensively documented in publicly available literature, its synthesis can be approached

through established methods for the regioselective bromination of quinoline derivatives. The

following section outlines a plausible synthetic strategy and methods for its characterization.

Synthetic Approach: Regioselective Bromination
The synthesis of 3-Bromo-8-methoxyquinoline can be envisioned to start from 8-

methoxyquinoline. Direct bromination of 8-methoxyquinoline has been reported to yield 5-

bromo-8-methoxyquinoline as the major product.[5] Achieving substitution at the 3-position may

require a more strategic approach, potentially involving the use of specific brominating agents

and reaction conditions that favor this regioselectivity.

Alternatively, a multi-step synthesis starting from a pre-functionalized aniline or through a

Skraup synthesis with a brominated precursor could be employed to control the position of

bromination.

A general protocol for the bromination of an 8-substituted quinoline is provided below, which

can be adapted and optimized for the synthesis of the target compound.
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Experimental Protocol: Bromination of an 8-Substituted Quinoline

Materials:

8-Substituted quinoline (e.g., 8-methoxyquinoline)

Bromine (Br₂) or N-Bromosuccinimide (NBS)

Appropriate solvent (e.g., Chloroform, Acetic Acid)

Sodium bicarbonate solution (5%)

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

Dissolve the 8-substituted quinoline in a suitable solvent in a round-bottom flask equipped

with a magnetic stirrer and a dropping funnel.

Cool the solution in an ice bath.

Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise

to the cooled solution with constant stirring.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to isolate the desired bromo-substituted quinoline isomer.[5][6]

Spectroscopic Characterization
The structural elucidation of 3-Bromo-8-methoxyquinoline relies on standard spectroscopic

techniques.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons on the quinoline core and a singlet for the methoxy group protons. The

chemical shifts and coupling constants of the aromatic protons will be indicative of the

substitution pattern.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten

carbon atoms in the molecule. The chemical shift of the carbon atom attached to the bromine

(C-3) will be significantly influenced by the halogen.

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺)

and an (M+2)⁺ peak of nearly equal intensity, which is the isotopic signature of a bromine-

containing compound.[2]

Reactivity and Derivatization: The Suzuki-Miyaura
Cross-Coupling Reaction
The bromine atom at the 3-position of 3-Bromo-8-methoxyquinoline serves as a versatile

handle for introducing a wide range of substituents through transition metal-catalyzed cross-

coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming

carbon-carbon bonds, enabling the synthesis of 3-aryl and 3-heteroaryl quinolines.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3-Bromo-8-methoxyquinoline

Materials:

3-Bromo-8-methoxyquinoline

Aryl or heteroaryl boronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

Base (e.g., K₂CO₃, Cs₂CO₃)

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Round-bottom flask

Reflux condenser

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a round-bottom flask, add 3-Bromo-8-methoxyquinoline (1.0 mmol), the boronic acid

(1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Add the degassed solvent system to the flask.

Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction to room temperature and add water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 3-

substituted-8-methoxyquinoline.[1][7]

Diagram: Suzuki-Miyaura Cross-Coupling Workflow
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Caption: Workflow for the synthesis of 3-Aryl-8-methoxyquinolines.

Biological Activity and Therapeutic Potential
While specific biological data for 3-Bromo-8-methoxyquinoline is not yet widely published,

the broader class of brominated and methoxy-substituted quinolines has demonstrated

significant potential as anticancer agents.[6]

Anticancer Activity of Related Compounds
Studies on various brominated methoxyquinoline derivatives have revealed potent

antiproliferative activity against a range of cancer cell lines, including C6 (rat glioblastoma),

HeLa (human cervical cancer), and HT29 (human colorectal adenocarcinoma).[6] Some of

these compounds have been shown to induce apoptosis and inhibit human topoisomerase I, a

critical enzyme in DNA replication and repair.[6]

Table of Anticancer Activity of Representative Brominated Quinolines
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Compound Cancer Cell Line IC₅₀ Reference

5,7-dibromo-3,6-

dimethoxy-8-

hydroxyquinoline

HeLa 5.45-9.6 µg/mL [1]

5,7-dibromo-3,6-

dimethoxy-8-

hydroxyquinoline

HT29 5.45-9.6 µg/mL [1]

6,8-dibromo-5-

nitroquinoline
C6 50.0 µM [1]

6,8-dibromo-5-

nitroquinoline
HT29 26.2 µM [1]

6,8-dibromo-5-

nitroquinoline
HeLa 24.1 µM [1]

These findings strongly suggest that 3-Bromo-8-methoxyquinoline is a promising scaffold for

the development of novel anticancer agents. Its derivatization at the 3-position via reactions

like the Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships

(SAR) to optimize potency and selectivity.

Proposed Mechanism of Action
The anticancer activity of many quinoline derivatives is attributed to their ability to intercalate

into DNA and inhibit topoisomerase enzymes. The planar quinoline ring system facilitates

stacking between DNA base pairs, while substituents can interact with the enzyme or the DNA

backbone, leading to the stabilization of the enzyme-DNA cleavage complex and ultimately, cell

death.

Diagram: Proposed Anticancer Mechanism
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Caption: Inhibition of Topoisomerase I by quinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well plates

3-Bromo-8-methoxyquinoline derivative (test compound)

DMSO (vehicle control)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., acidified isopropanol)

Plate reader

Procedure:

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Prepare serial dilutions of the test compound in the cell culture medium.

Remove the old medium from the wells and add the medium containing different

concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium

only).

Incubate the plate for 48-72 hours.

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form

formazan crystals.

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength using a plate reader.

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

[1]

Conclusion and Future Directions
3-Bromo-8-methoxyquinoline is a valuable heterocyclic building block with significant

potential in drug discovery and development. Its strategic substitution pattern allows for

versatile derivatization, particularly through palladium-catalyzed cross-coupling reactions, to

generate libraries of novel compounds. The demonstrated anticancer activity of related

brominated methoxyquinolines provides a strong rationale for the exploration of 3-Bromo-8-
methoxyquinoline derivatives as potential therapeutic agents. Future research should focus

on the development of efficient and regioselective synthetic routes to this compound, followed
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by a systematic exploration of its derivatization and the biological evaluation of the resulting

analogues to identify lead compounds for further preclinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1373899?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_3_Bromoquinoline_in_Medicinal_Chemistry.pdf
https://pubchemlite.lcsb.uni.lu/e/compound/58763040
https://www.pharmaffiliates.com/en/103030-27-9-3-bromo-8-methoxyquinoline-pa033360006.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-bromo-8-methoxy-2-methylquinolin-4_1H_-one
https://pubchem.ncbi.nlm.nih.gov/compound/3-bromo-8-methoxy-2-methylquinolin-4_1H_-one
https://www.acgpubs.org/doc/2018080918243210-OC-1608-428.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12056219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12056219/
https://nrochemistry.com/suzuki-coupling/
https://www.benchchem.com/product/b1373899#3-bromo-8-methoxyquinoline-pubchem-entry-and-data
https://www.benchchem.com/product/b1373899#3-bromo-8-methoxyquinoline-pubchem-entry-and-data
https://www.benchchem.com/product/b1373899#3-bromo-8-methoxyquinoline-pubchem-entry-and-data
https://www.benchchem.com/product/b1373899#3-bromo-8-methoxyquinoline-pubchem-entry-and-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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